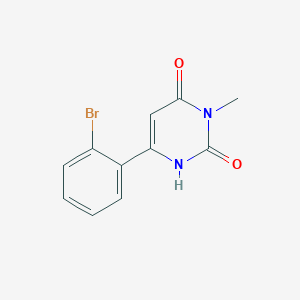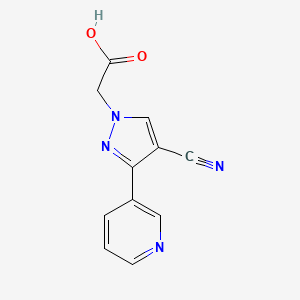
2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrazole ring attached to a pyridine ring, with a cyano group attached to the pyrazole and a carboxylic acid group attached to the other end of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific data, it’s difficult to provide an analysis of these properties .Wissenschaftliche Forschungsanwendungen
Novel Derivative Synthesis
The compound serves as a precursor in the synthesis of various novel derivatives, including 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. Its reactivity with different reagents, like hydrazonoyl chlorides and triethylorthoformate, under specific conditions, highlights its versatility in organic synthesis (Dawood, Farag, & Khedr, 2008).
Cyclisation Reactions
2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids, related to the compound , have shown unique behaviors in cyclisation reactions with electrophiles. These reactions yield interesting bicyclic heterocycles, demonstrating the compound's potential in creating structurally diverse heterocycles (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Metal Ion Binding Sites
The compound, when used to modify peptides, can afford derivatives with ATCUN-like metal ion binding sites. This is significant in the study of metal ion interactions with biological molecules, which has implications in both biochemistry and medicinal chemistry (Boa, Crane, Kowalczyk, & Sultana, 2005).
Catalysis
In catalysis, the compound has been utilized in the synthesis of Cu(II)/pypzacac complexes, which exhibit excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This illustrates the compound's application in developing environmentally friendly catalytic processes (Xie, Bao, Li, Tan, Li, & Lang, 2014).
Antimicrobial Activity
Compounds derived from the reaction of related structures with chalcones and isoniazid have shown promising antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents, highlighting the compound's role in pharmaceutical research (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information about any biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-cyano-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-4-9-6-15(7-10(16)17)14-11(9)8-2-1-3-13-5-8/h1-3,5-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKSEEDQSLHVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



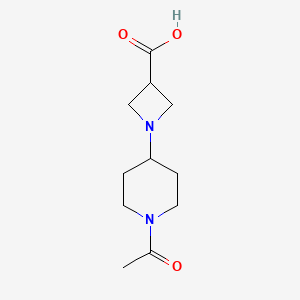
![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)
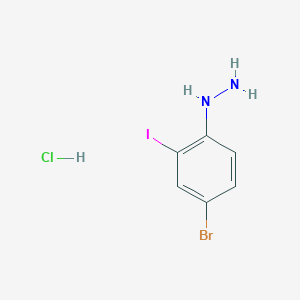


![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)
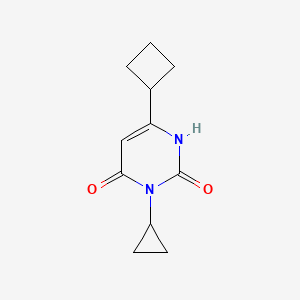

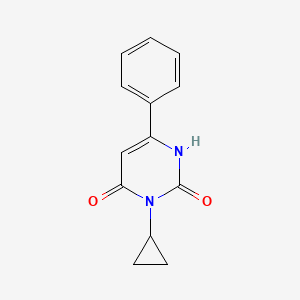

![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
